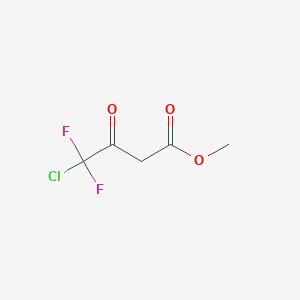

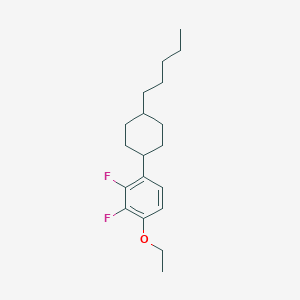

2-(Bromometil)-5-(trifluorometil)-1,3-benzotiazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those substituted with bromomethyl and trifluoromethyl groups, typically involves reactions of corresponding thiols, amines, or anilides with suitable halogenating agents or via cyclization reactions. For instance, one-pot reactions have been developed to synthesize benzothiazole derivatives efficiently, utilizing trifluoroacetic acid and difluoroacetic acid with aminobenzenethiols, followed by bromination processes to introduce the bromomethyl group (Feng-Yan Ge et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives, including 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole, often involves spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry. Studies such as those by Aydın et al. (2002) have used single-crystal X-ray analysis to elucidate the structure of closely related benzothiazole compounds, highlighting the planarity and substituent effects on the benzothiazole ring system (A. Aydın et al., 2002).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including halogenation, arylation, and coupling reactions, which allow for the introduction of different functional groups into the molecule. The presence of the bromomethyl and trifluoromethyl groups on the benzothiazole ring significantly influences its reactivity and interaction with other chemicals. For example, elemental sulfur-promoted synthesis techniques have been developed for introducing trifluoroethyl groups to benzothiazoles, demonstrating the compound's versatility in synthetic chemistry (Zhengyu Li et al., 2019).

Aplicaciones Científicas De Investigación

1. Síntesis de Bencimidazoles, Benzoxazoles y Benzotiazoles El compuesto se puede utilizar en la síntesis de 2-trifluorometilbencimidazoles, benzoxazoles y benzotiazoles . Estos se logran con rendimientos de buenos a excelentes por la condensación de diaminas o amino (tio) fenoles con CF3CN generado in situ .

Preparación de Compuestos Fluorados Complejos

Los derivados de α-trifluorometilestireno, que se pueden sintetizar a partir de este compuesto, son intermedios de síntesis versátiles para la preparación de compuestos fluorados más complejos .

Activación del Enlace C–F

El compuesto se ha utilizado con éxito en la activación del enlace C–F en un grupo CF3, que incluye principalmente la sustitución aniónica de tipo S N 2’, la sustitución catiónica de tipo S N 1’, la sustitución ipso y la funcionalización desfluorante con metales de transición o catalizadores fotoredox .

Construcción de Cicloalcanos y Cicloalquenos

Se han desarrollado reacciones de cicloadición catalizadas por metales de transición de α-trifluorometilestireno para la construcción de cicloalcanos y cicloalquenos que contienen grupos fluoro o trifluorometil .

Trifluorometilación Electrofílica

El compuesto se puede utilizar como un potente y fácil de manejar agente trifluorometilante electrofílico .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of various products , suggesting that they may interact with a wide range of biological targets.

Mode of Action

It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They often participate in reactions involving carbon-centered radical intermediates .

Biochemical Pathways

Trifluoromethyl groups are known to influence a variety of metabolic pathways, given their prevalence in pharmaceuticals and agrochemicals .

Result of Action

Compounds with similar structures have been used in the synthesis of various products , suggesting that they may have diverse effects at the molecular and cellular level.

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for this compound would largely depend on its reactivity and the specific context in which it’s being used. As a benzothiazole derivative with halogenated alkyl groups, it could potentially be used as an intermediate in the synthesis of various other compounds .

Análisis Bioquímico

Biochemical Properties

The trifluoromethyl group in 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole plays a significant role in biochemical reactions. It has been found to interact with carbon-centered radical intermediates

Cellular Effects

Compounds with trifluoromethyl groups have been shown to play important roles in various cellular processes

Molecular Mechanism

It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates

Propiedades

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAVZYOLZWNIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560587 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123895-42-1 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

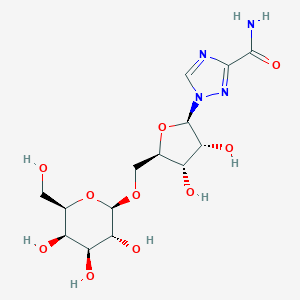

![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)

![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)

![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)